N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide
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Overview
Description
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of sulfonamides, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the tetrahydrobenzo[b][1,4]oxazepin core. This can be achieved through a cyclization reaction involving appropriate precursors such as 2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-ol and a suitable reagent to introduce the 3,3-dimethyl-4-oxo group
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical synthesis using reactors and controlled conditions to ensure purity and yield. The process would be optimized to minimize waste and maximize efficiency, often involving continuous flow chemistry and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst may be employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydroxide (NaOH) or other strong bases.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of reduced derivatives such as alcohols or amines.
Substitution: Introduction of different functional groups leading to a variety of derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity may be explored for potential antimicrobial or antiviral properties.
Medicine: It could be investigated for its therapeutic potential in treating various diseases.
Industry: Its unique chemical properties may find use in the development of new materials or chemical processes.
Mechanism of Action
The exact mechanism of action of this compound would depend on its biological target. It may interact with specific enzymes or receptors, leading to a cascade of biochemical events. Understanding the molecular pathways involved would require detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Sulfonamides: Other sulfonamide derivatives with varying substituents.
Oxazepines: Compounds containing the oxazepine ring structure.
Pentamethylbenzenes: Derivatives of pentamethylbenzene with different functional groups.
Uniqueness: This compound's uniqueness lies in its specific combination of the sulfonamide group with the tetrahydrobenzo[b][1,4]oxazepin core and the pentamethylbenzenesulfonamide moiety, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-8-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4S/c1-12-13(2)15(4)20(16(5)14(12)3)29(26,27)24-17-8-9-18-19(10-17)28-11-22(6,7)21(25)23-18/h8-10,24H,11H2,1-7H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKJCERKGQNHPOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C(CO3)(C)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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